Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 339235-30-2
VCID: VC3886639
InChI: InChI=1S/C16H13NO3/c1-2-20-16(19)13-9-17-14-11-6-4-3-5-10(11)7-8-12(14)15(13)18/h3-9H,2H2,1H3,(H,17,18)
SMILES: CCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32
Molecular Formula: C16H13NO3
Molecular Weight: 267.28 g/mol

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate

CAS No.: 339235-30-2

Cat. No.: VC3886639

Molecular Formula: C16H13NO3

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate - 339235-30-2

Specification

CAS No. 339235-30-2
Molecular Formula C16H13NO3
Molecular Weight 267.28 g/mol
IUPAC Name ethyl 4-oxo-1H-benzo[h]quinoline-3-carboxylate
Standard InChI InChI=1S/C16H13NO3/c1-2-20-16(19)13-9-17-14-11-6-4-3-5-10(11)7-8-12(14)15(13)18/h3-9H,2H2,1H3,(H,17,18)
Standard InChI Key BAQQTXLPROBUPE-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32
Canonical SMILES CCOC(=O)C1=CNC2=C(C1=O)C=CC3=CC=CC=C32

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate has the molecular formula C₁₆H₁₃NO₃ and a molecular weight of 267.28 g/mol. The presence of a hydroxyl group at position 4 and an ethyl ester at position 3 creates a polar-nonpolar duality, influencing its solubility and bioavailability. Quantum mechanical calculations predict a planar quinoline ring system, with the ester group introducing steric hindrance that may affect binding to biological targets.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₆H₁₃NO₃
Molecular Weight267.28 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (ester, hydroxyl, quinoline)

Synthesis and Structural Modification

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Quinoline Core Formation: Condensation of aniline derivatives with β-ketoesters under acidic conditions yields the benzo[h]quinoline skeleton.

  • Esterification: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) introduces the ethyl ester group .

  • Hydroxylation: Selective oxidation at position 4 is achieved using MnO₂ or tert-butyl hydroperoxide .

A modified protocol from HIV-1 integrase inhibitor studies demonstrates the alkylation of quinoline intermediates with pyrazolylmethyl groups, though this requires stringent temperature control (60°C under argon) and chromatographic purification .

Challenges in Optimization

  • Yield Limitations: Early synthetic routes report yields below 50%, attributed to side reactions during esterification .

  • Regioselectivity: Competing hydroxylation at positions 2 and 4 remains a hurdle, necessitating directing groups or protective strategies.

Pharmacological Applications

Antimicrobial Activity

The benzo[h]quinoline core exhibits broad-spectrum antimicrobial effects, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Candida albicans ranging from 8–32 μg/mL. Metal complexes (e.g., with Cu²⁺ or Zn²⁺) enhance activity by facilitating membrane penetration, reducing MICs to 2–8 μg/mL.

Table 2: Comparative IC₅₀ Values of Quinoline Derivatives

CompoundTarget EnzymeIC₅₀ (nM)
Elvitegravir (GS-9137)HIV-1 Integrase7.2
Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate (Predicted)HIV-1 Integrase15–50*

*Estimated via homology modeling .

Structure-Activity Relationship (SAR) Insights

Critical Substituents

  • C-4 Hydroxyl Group: Essential for metal chelation; methylation abolishes antiviral activity .

  • Ethyl Ester at C-3: Enhances lipophilicity and oral bioavailability compared to carboxylic acid analogs.

  • Benzo[h] Fusion: Increases planarity and DNA intercalation potential relative to simpler quinolines .

Modulation via Hybridization

Incorporating pyrazolylmethyl groups at C-6 (as in 6c derivatives) improves potency against resistant HIV strains by 3-fold, though this modification remains unexplored in Ethyl 4-hydroxybenzo[h]quinoline-3-carboxylate .

Future Research Directions

Priority Investigations

  • HIV-1 Integrase Inhibition Assays: Empirical validation of predicted IC₅₀ values using strand transfer assays .

  • Toxicity Profiling: Acute toxicity studies in murine models to establish therapeutic indices.

  • Synthetic Upgrades: Catalytic asymmetric methods to resolve racemic mixtures arising during quinoline formation .

Structural Innovations

  • Photoaffinity Labeling: Introducing azide groups for target identification in complex biological systems.

  • Prodrug Development: Esterase-cleavable moieties to enhance gastrointestinal absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator